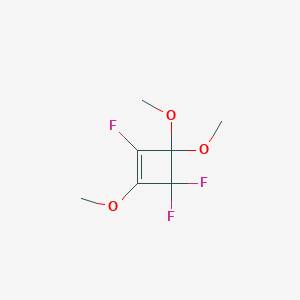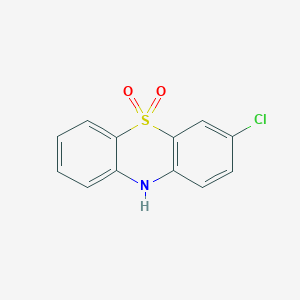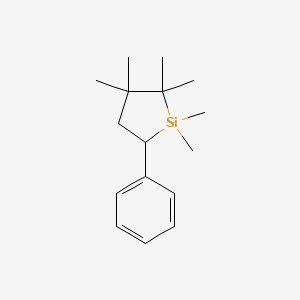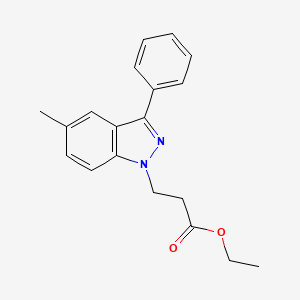
Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate is an organic compound belonging to the class of esters It features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or through the reaction of ortho-substituted anilines with nitriles.
Esterification: The esterification process involves the reaction of the indazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a dihydroindazole.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring of the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, alkyl halides, and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dihydroindazoles.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole moiety is known to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(5-methyl-1H-indazol-1-yl)propanoate: Lacks the phenyl group, which may result in different biological activities.
Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
Ethyl 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanoate: Contains a pyrazole ring instead of an indazole ring, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
61308-31-4 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-3-phenylindazol-1-yl)propanoate |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-18(22)11-12-21-17-10-9-14(2)13-16(17)19(20-21)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
InChI Key |
XCEWLRHTUPMHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


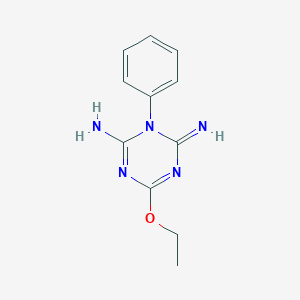
![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
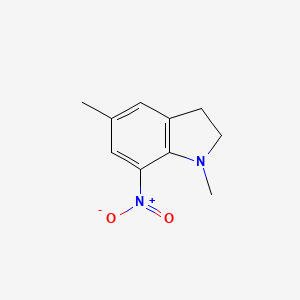
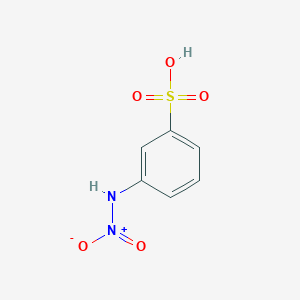
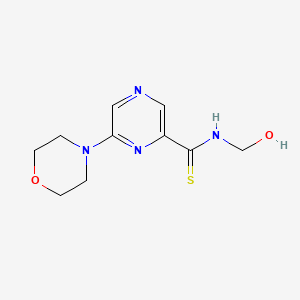
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
